molecular formula C29H38N2O B8535948 2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone

2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone

Cat. No. B8535948
M. Wt: 430.6 g/mol
InChI Key: SFXPLYOSNTZJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone is a useful research compound. Its molecular formula is C29H38N2O and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C29H38N2O

Molecular Weight

430.6 g/mol

IUPAC Name

2,6-bis[[4-(diethylamino)phenyl]methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C29H38N2O/c1-6-30(7-2)27-14-10-23(11-15-27)20-25-18-22(5)19-26(29(25)32)21-24-12-16-28(17-13-24)31(8-3)9-4/h10-17,20-22H,6-9,18-19H2,1-5H3

InChI Key

SFXPLYOSNTZJFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CC(CC(=CC3=CC=C(C=C3)N(CC)CC)C2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of anhydrous ethanol were dissolved 35.4 g of p-diethylaminobenzaldehyde and 11.2 g of 4-methylcyclohexanone, and 20 ml of 10% ethanolic solution of sodium ethoxide was added dropwise to the resulting solution and the resulting mixture was subjected to reaction under reflux for 5 hours. The reaction mixture was cooled, and the crystals thus precipitated were collected by filtration, and then recrystallized from toluene, to obtain 30.2 g of 2,6-bis(4'-diethylaminobenzal)-4-methylcyclohexanone (m.p. 169° C.).
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.